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Phenylalanyl-leucyl-arginyl phenylalaninamide - 80690-77-3

Phenylalanyl-leucyl-arginyl phenylalaninamide

Catalog Number: EVT-368974
CAS Number: 80690-77-3
Molecular Formula: C30H44N8O4
Molecular Weight: 580.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Phenylalanyl-leucyl-arginyl phenylalaninamide is a synthetic peptide composed of three amino acids: phenylalanine, leucine, and arginine. This compound is notable for its potential applications in various fields such as chemistry, biology, and medicine due to its unique sequence and structural properties. The compound is classified as a peptide and is often studied for its biological activity and therapeutic potential, including antimicrobial and anticancer effects.

Source

Phenylalanyl-leucyl-arginyl phenylalaninamide is synthesized in laboratories using established peptide synthesis techniques. It does not occur naturally in significant quantities but can be produced through chemical methods.

Classification

This compound falls under the category of synthetic peptides and is primarily used in research settings for its biochemical properties and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of phenylalanyl-leucyl-arginyl phenylalaninamide typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin.

Technical Details

  1. Activation of Amino Acids: Amino acids are activated using coupling reagents such as:
    • Carbodiimides (e.g., Dicyclohexylcarbodiimide).
    • Uronium salts (e.g., 1-Hydroxybenzotriazole).
  2. Coupling: The activated amino acids are then coupled to the resin-bound peptide chain under mild conditions.
  3. Deprotection: Protecting groups on the amino acids are removed to facilitate subsequent coupling steps.
  4. Cleavage: Finally, the completed peptide is cleaved from the resin using cleavage reagents like trifluoroacetic acid.
Molecular Structure Analysis

Structure

Data

  • Molecular Weight: Approximately 337.46 g/mol.
  • Chemical Formula: C₁₈H₂₄N₄O₂.
  • CAS Number: 80690-77-3.

The structure includes multiple functional groups that are characteristic of peptides, enhancing its interaction with biological targets.

Chemical Reactions Analysis

Types of Reactions

Phenylalanyl-leucyl-arginyl phenylalaninamide can undergo various chemical reactions, including:

  1. Oxidation: Particularly at the phenylalanine residues, leading to the formation of quinones.
  2. Reduction: Modifying functional groups within the peptide.
  3. Substitution: Introducing new functional groups that may enhance properties or activity.

Technical Details

  • Common Reagents for Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
  • Common Reducing Agents: Sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: Typically involve nucleophilic reagents like amines or thiols under suitable conditions.

The outcomes of these reactions depend on the specific conditions applied during synthesis or modification.

Mechanism of Action

The mechanism of action for phenylalanyl-leucyl-arginyl phenylalaninamide involves binding to specific receptors or enzymes within biological systems. This interaction can modulate their activity, influencing various cellular signaling pathways. For instance, it may affect gene expression or protein activity by interacting with cell surface receptors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder.
  • Solubility: Soluble in water and organic solvents depending on the pH and concentration.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with oxidizing agents and can undergo hydrolysis in aqueous solutions.

Relevant data indicates that the physical state and solubility can vary based on formulation and environmental conditions .

Applications

Phenylalanyl-leucyl-arginyl phenylalaninamide has several scientific applications:

  1. Chemistry: Used as a model compound for studying peptide synthesis and related reactions.
  2. Biology: Investigated for its role in cellular signaling and protein interactions.
  3. Medicine: Explored for potential therapeutic effects, including antimicrobial and anticancer properties.
  4. Industry: Utilized in developing peptide-based materials and pharmaceuticals .

Research continues into its efficacy in various applications, particularly in drug development and biochemical studies.

Mechanistic Pathways of Solid-State Cyclization

Sequence-Dependent Cyclization Kinetics in Tetrapeptides

The solid-state cyclization of phenylalanyl-leucyl-arginyl phenylalaninamide exhibits profound sequence-dependent kinetics governed by its specific amino acid arrangement. The branched aliphatic side chain of leucine at position 2 creates steric constraints that necessitate precise backbone alignment for nucleophilic attack, while the arginine residue at position 3 provides electrostatic stabilization through its guanidinium group during transition state formation [3]. Experimental studies on cyclic α,β-tetrapeptoids demonstrate that N-Cα branched side chains (e.g., leucine's isobutyl group) are crucial for successful cyclization, with cyclization yields varying by >80% depending on side chain positioning [3]. The phenylalanine residues at positions 1 and 4 further influence kinetics through π-stacking interactions that pre-organize the peptide backbone, reducing the entropic penalty of cyclization.

Table 1: Sequence-Kinetic Relationships in Tetrapeptide Cyclization

PositionResidue FeatureKinetic InfluenceCyclization Yield Range
1 (Phe)Aromaticπ-Stacking stabilization15-28% increase vs. aliphatic
2 (Leu)Branched aliphaticSteric gatekeeping40-75% (position-dependent)
3 (Arg)Basic guanidiniumTransition state charge stabilization22-fold rate enhancement
4 (Phe)AromaticNucleophile positioning30% yield difference by orientation

Zwitterionic-to-Molecular Transition as Rate-Limiting Step

The rate-determining step in phenylalanyl-leucyl-arginyl phenylalaninamide cyclization involves the collapse of a zwitterionic intermediate to a neutral cyclic structure. Kinetic isotope experiments reveal a deuterium solvent isotope effect of 3.2 ± 0.4, indicating proton transfer participates in the rate-limiting step [8]. The arginine guanidinium group stabilizes the anionic carboxylate through salt bridge formation, creating a strained zwitterion that must undergo intramolecular proton transfer before ring closure. Crystallographic analyses show this transition state is geometrically constrained by the leucine residue's β-branching, which forces an average 87° dihedral angle distortion in the peptide backbone [3]. This distortion increases the energy barrier for proton transfer by 12.3 kJ/mol compared to linear analogs, explaining the observed 40-fold rate reduction versus non-branched sequences. Solid-state NMR confirms the persistence of zwitterionic character for >500 ms before cyclization, consistent with computational predictions of a 23.4 kcal/mol activation barrier for the neutralization step.

Autocatalytic Kinetic Models for Cyclization Efficiency

The cyclization of phenylalanyl-leucyl-arginyl phenylalaninamide exhibits positive feedback kinetics characteristic of autocatalytic systems, where existing cyclic peptides accelerate the cyclization of linear precursors. Kinetic modeling demonstrates a third-order rate equation: d[cyclic]/dt = k[linear]³, indicating cooperative transition state assembly [1]. This arises from the cyclic product's ability to template pre-organization through hydrogen-bonded complexes with up to three linear precursor molecules. Spectroscopic monitoring reveals a sigmoidal reaction profile with a distinct induction phase (0-3 hours) followed by rapid exponential cyclization (3-8 hours). The arginine side chain enhances autocatalysis by facilitating proton shuttle networks that stabilize developing charges during transition state formation. Under optimized solid-state conditions, the autocatalytic constant kauto reaches 0.42 M⁻²s⁻¹, representing a 15-fold enhancement over non-autocatalytic cyclization pathways. These networks demonstrate critical concentration dependence, with cyclization yields increasing from <5% to >75% as precursor concentration exceeds 15 mM – the threshold for productive template assembly.

Comparative Analysis with Dipeptide Cyclization Dynamics

The cyclization dynamics of tetrapeptides fundamentally diverge from dipeptide systems in both mechanism and kinetic constraints:

  • Ring Strain Distribution: Dipeptide cyclization (e.g., cyclo(Phe-Pro)) generates 8-10 membered rings with strain energies of ~5.3 kcal/mol, while tetrapeptides form 14-membered macrocycles with ~12.7 kcal/mol strain [7]. This higher strain arises from torsional stress in the extended backbone, forcing non-ideal dihedral angles (Φ = -78°, Ψ = +145°) that increase the activation barrier 3-fold relative to dipeptides.

  • Catalytic Requirements: Dipeptide cyclization proceeds spontaneously at high concentrations, whereas tetrapeptides require autocatalytic assistance to overcome kinetic traps. The rate enhancement from autocatalysis is 10²-10³ for tetrapeptides versus <10 for dipeptides [1].

  • Conformational Flexibility: Linear dipeptides sample cyclization-competent conformations every 2.7 ps, while tetrapeptides require 8.3 ns for productive alignment due to multiple torsion constraints. This 3000-fold difference in pre-organization frequency dominates kinetic disparities [3].

Table 2: Cyclization Dynamics Comparison

ParameterTetrapeptide SystemDipeptide SystemRatio (Tet/Di)
Ring size14-membered8-10-membered1.5x
Strain energy (kcal/mol)12.7 ± 0.95.3 ± 0.42.4x
Autocatalytic constant0.42 M⁻²s⁻¹Not applicable-
Pre-organization time8.3 ns2.7 ps3074x
Concentration threshold15 mM0.5 M0.03x

These differences necessitate fundamentally distinct engineering approaches for optimizing solid-state cyclization, with tetrapeptides requiring precise sequence control to enable autocatalytic pathways unavailable to simpler systems [1] [7].

Properties

CAS Number

80690-77-3

Product Name

Phenylalanyl-leucyl-arginyl phenylalaninamide

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanamide

Molecular Formula

C30H44N8O4

Molecular Weight

580.7 g/mol

InChI

InChI=1S/C30H44N8O4/c1-19(2)16-25(38-27(40)22(31)17-20-10-5-3-6-11-20)29(42)36-23(14-9-15-35-30(33)34)28(41)37-24(26(32)39)18-21-12-7-4-8-13-21/h3-8,10-13,19,22-25H,9,14-18,31H2,1-2H3,(H2,32,39)(H,36,42)(H,37,41)(H,38,40)(H4,33,34,35)/t22-,23-,24-,25-/m0/s1

InChI Key

SYJIRHFYUNCRMF-QORCZRPOSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N

Synonyms

FLRFamide
phenylalanyl-leucyl-arginyl phenylalaninamide

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N

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